Chloroalbuterol

CAS No.: 898542-81-9

Cat. No.: VC8149463

Molecular Formula: C13H20ClNO3

Molecular Weight: 273.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898542-81-9 |

|---|---|

| Molecular Formula | C13H20ClNO3 |

| Molecular Weight | 273.75 g/mol |

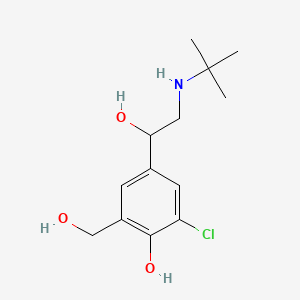

| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol |

| Standard InChI | InChI=1S/C13H20ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,11,15-18H,6-7H2,1-3H3 |

| Standard InChI Key | RKUWGGWMRHKETC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O |

| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O |

Introduction

Chemical Identity and Physicochemical Properties

Chloroalbuterol (IUPAC name: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol) possesses the molecular formula C₁₃H₂₀ClNO₃ and a molar mass of 273.76 g/mol . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 442.5 ± 40.0 °C (Predicted) | |

| Density | 1.246 ± 0.06 g/cm³ | |

| pKa | 8.31 ± 0.36 | |

| Solubility | DMSO (Slight), Methanol (Slight) |

The compound exists as a racemic mixture, with the (1RS)-stereoisomer being the predominant form . Its crystalline structure features a tertiary alcohol group and a chlorinated aromatic ring, contributing to its polar nature and moderate aqueous solubility .

Synthesis and Industrial Production

Chloroalbuterol is synthesized through the direct chlorination of albuterol using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . Key synthetic steps include:

-

Chlorination: Albuterol reacts with SOCl₂ in dichloromethane at 0–5°C, substituting a hydrogen atom with chlorine at the 5-position .

-

Purification: The crude product is refined via recrystallization (ethanol/water mixtures) or column chromatography .

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) while minimizing byproducts like 5-chloroalbuterol oxide and dechlorinated derivatives . Process analytics utilize HPLC-UV (YMC phenyl column, 25 mM KH₂PO₄/methanol mobile phase) for quality control .

Pharmacological Profile

Mechanism of Action

As a beta-2 adrenergic receptor agonist, chloroalbuterol binds to pulmonary smooth muscle receptors, activating adenylate cyclase and elevating intracellular cAMP levels. This induces muscle relaxation and bronchodilation, albeit with reduced potency compared to albuterol (EC₅₀ = 12 nM vs. 3.8 nM) . The chlorine substituent increases lipophilicity, altering tissue distribution and metabolic stability .

Comparative Pharmacology

| Parameter | Chloroalbuterol | Albuterol | Clenbuterol |

|---|---|---|---|

| Receptor Selectivity | β₂ > β₁ | β₂ > β₁ | β₂ > β₁ |

| Half-life (hr) | 6.2 | 4.6 | 34 |

| LogP | 1.24 | 0.61 | 2.47 |

Analytical Characterization

Chromatographic Methods

Stability-indicating HPLC methods are critical for quantifying chloroalbuterol in pharmaceutical matrices :

-

Column: YMC Phenyl (250 × 4.6 mm, 5 µm)

-

Mobile Phase: 25 mM KH₂PO₄ (pH 3.0)/methanol (95:5 v/v)

-

Detection: UV at 225 nm

Spectroscopic Data

-

IR (KBr): 3340 cm⁻¹ (O-H), 1615 cm⁻¹ (C=C aromatic), 745 cm⁻¹ (C-Cl)

-

¹H NMR (DMSO-d₆): δ 7.25 (s, 1H, Ar-H), 4.80 (br, 1H, OH), 3.70 (m, 2H, CH₂OH)

Stability and Degradation

Chloroalbuterol forms primarily through acid-catalyzed degradation of albuterol in aqueous solutions. Accelerated stability studies (40°C/75% RH) show:

| Time (weeks) | Degradation Products (%) |

|---|---|

| 0 | 0.00 |

| 1 | 0.04 |

| 4 | 0.28 |

Addition of 0.01% EDTA reduces degradation to 0.06% at 4 weeks, demonstrating the role of metal ion chelation in stabilization .

Pharmaceutical Significance

As a Specified Impurity per ICH Q3B guidelines, chloroalbuterol is controlled at ≤0.15% in albuterol sulfate inhalation solutions . Regulatory submissions require:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume